molecular formula C3H6F2O B128796 1,3-Difluoro-2-propanol CAS No. 453-13-4

1,3-Difluoro-2-propanol

Cat. No. B128796
CAS RN: 453-13-4
M. Wt: 96.08 g/mol
InChI Key: PVDLUGWWIOGCNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Difluoro-2-propanol is an organic compound with the chemical formula C3H6F2O . It is a metabolic poison that disrupts the citric acid cycle and is used as a rodenticide, similar to sodium fluoroacetate . It is the main ingredient (along with 1-chloro-3-fluoro-2-propanol) in the rodenticide product Gliftor, which was widely used in the former USSR and is still approved in China .


Molecular Structure Analysis

The molecular structure of 1,3-Difluoro-2-propanol consists of three carbon atoms, six hydrogen atoms, two fluorine atoms, and one oxygen atom . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

1,3-Difluoro-2-propanol has a molar mass of 96.077 g/mol . It has a density of 1.24 g/cm³ at 25°C . The boiling point of 1,3-Difluoro-2-propanol is between 54 to 55°C .

Scientific Research Applications

Synthesis of 1,3-Difluoroacetone

1,3-Difluoro-2-propanol: is utilized in the synthesis of 1,3-difluoroacetone , a compound that serves as an intermediate in organic synthesis . This process is significant for the production of various fluorinated compounds which have applications in pharmaceuticals and agrochemicals.

Rodenticide

As a potent metabolic poison, 1,3-Difluoro-2-propanol disrupts the citric acid cycle. It is a key ingredient in the rodenticide product Gliftor , which has been used extensively in the past in the USSR and is still approved in China . This application is crucial for controlling rodent populations in agricultural and urban settings.

Biochemical Toxicology

The compound’s metabolite, 1,3-difluoroacetone , has been studied for its biochemical toxicology. Specifically, its effects on the respiratory system and potential as a respiratory toxin have been investigated, providing insights into the safety and handling of such compounds .

Research on Antidotes

There has been research into potential antidotes for poisoning by 1,3-Difluoro-2-propanol and its derivatives. Studies have explored compounds like 4-methylpyrazole as potential antidotes, which is important for occupational safety and health in industries that use this chemical .

Mechanism of Action

Target of Action

1,3-Difluoro-2-propanol primarily targets the citric acid cycle , a crucial metabolic pathway in organisms . This cycle is essential for the production of energy in the form of ATP, and disruption of this cycle can lead to significant metabolic disturbances.

Mode of Action

The compound acts as a metabolic poison , disrupting the citric acid cycle . It is similar in action to sodium fluoroacetate, another potent disruptor of the citric acid cycle

Biochemical Pathways

By disrupting the citric acid cycle, 1,3-Difluoro-2-propanol affects a wide range of downstream biochemical pathways. The citric acid cycle is central to cellular respiration, and its disruption can lead to a decrease in ATP production, affecting numerous cellular processes that rely on this vital energy source .

Result of Action

The primary result of 1,3-Difluoro-2-propanol’s action is the disruption of the citric acid cycle, leading to a decrease in ATP production . This can cause a wide range of effects, depending on the extent of exposure and the specific tissues affected. In severe cases, it can lead to metabolic acidosis and death .

Action Environment

The action, efficacy, and stability of 1,3-Difluoro-2-propanol can be influenced by various environmental factors. For example, the compound is used as a rodenticide, and its effectiveness can vary depending on the specific environment in which it is used . .

Safety and Hazards

1,3-Difluoro-2-propanol is classified as a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

1,3-difluoropropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6F2O/c4-1-3(6)2-5/h3,6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVDLUGWWIOGCNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CF)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1060009
Record name 1,3-Difluoro-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1060009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Difluoro-2-propanol

CAS RN

453-13-4
Record name 1,3-Difluoro-2-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=453-13-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Difluoro-2-propanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000453134
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Difluoro-2-propanol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76034
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Difluoro-2-propanol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21305
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Propanol, 1,3-difluoro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3-Difluoro-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1060009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-difluoropropan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.561
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,3-Difluoro-2-propanol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8ZM2LQG7K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Difluoro-2-propanol
Reactant of Route 2
1,3-Difluoro-2-propanol
Reactant of Route 3
1,3-Difluoro-2-propanol
Reactant of Route 4
Reactant of Route 4
1,3-Difluoro-2-propanol
Reactant of Route 5
1,3-Difluoro-2-propanol
Reactant of Route 6
Reactant of Route 6
1,3-Difluoro-2-propanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.